Potassium 4-hydroxynaphthalen-1-YL sulfate
Description
Properties
Molecular Formula |
C10H7KO5S |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
potassium;(4-hydroxynaphthalen-1-yl) sulfate |
InChI |
InChI=1S/C10H8O5S.K/c11-9-5-6-10(15-16(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
BHGORACDAWGRSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)[O-])O.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Production of Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
Chemical Synthesis Approaches
The chemical synthesis of Potassium 4-hydroxynaphthalen-1-yl sulfate (B86663) can be achieved through several methods, primarily involving the introduction of a sulfo group onto a pre-existing naphthalene (B1677914) structure.
Direct Sulfation of 4-hydroxynaphthalene
The most straightforward chemical route to 4-hydroxynaphthalene-1-sulfonic acid, the precursor to the potassium salt, is the direct electrophilic sulfonation of 1-naphthol (B170400) (also known as 4-hydroxynaphthalene). In this reaction, the hydroxyl group of 1-naphthol, being a strong activating group, directs the incoming electrophile (the sulfonyl group) to the ortho and para positions. Due to steric hindrance at the ortho positions (C2 and C8a), the sulfonation predominantly occurs at the para position (C4).
Common sulfonating agents for this type of reaction include concentrated sulfuric acid or chlorosulfuric acid. The reaction with sulfuric acid often requires elevated temperatures. The resulting 4-hydroxynaphthalene-1-sulfonic acid can then be neutralized with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, to yield the final potassium salt. This compound is often available commercially as its sodium or potassium salt for better stability and handling. solubilityofthings.com
Multi-step Synthesis from Naphthalene Precursors
More complex, multi-step synthetic routes offer greater control over the final product's structure and can be adapted to produce various derivatives. These syntheses often start with more readily available naphthalene precursors.
One illustrative, though related, multi-step synthesis starts from 1,4-naphthoquinone (B94277). nih.gov This process involves:
Reduction and Protection: The 1,4-naphthoquinone is first reduced and the hydroxyl group is protected, for instance, by alkylation with benzyl (B1604629) iodide to form a 4-(benzyloxy)naphthol. nih.gov
Sulfation: The protected naphthol is then sulfated. A common reagent for this step is chlorosulfuric acid in a solvent like N,N-dimethylaniline. This introduces the sulfate group, leading to the formation of potassium 1-(benzyloxy)-4-naphthol sulfate. nih.gov
Deprotection: The final step involves the removal of the protecting group, typically through catalytic hydrogenation, to yield the desired 4-hydroxynaphthalen-1-yl sulfate. nih.gov
Other strategies might involve the sulfonation of naphthalene itself, followed by separation of the resulting isomeric naphthalenesulfonic acids and subsequent introduction of the hydroxyl group. google.com For example, naphthalene-1-sulfonic acid could be nitrated, reduced to the corresponding amino-naphthalenesulfonic acid, and then converted to the hydroxynaphthalenesulfonic acid via a diazonium salt intermediate.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of Potassium 4-hydroxynaphthalen-1-yl sulfate. Key parameters that are manipulated include temperature, reaction time, and the choice of solvent and reagents.
For direct sulfonation, the concentration of sulfuric acid and the reaction temperature are crucial. Higher temperatures can lead to the formation of undesired byproducts, including disulfonated products. In multi-step syntheses, each step requires individual optimization. For instance, in the sulfation of a protected naphthol using chlorosulfuric acid, the reaction is often performed at low temperatures to control its reactivity. nih.gov
The table below summarizes typical reaction parameters that can be optimized for sulfation reactions.
| Parameter | Condition | Rationale |
| Temperature | Low to moderate (0°C to 100°C) | Controls reaction rate and minimizes side reactions like polysulfonation or decomposition. jru.edu.in |
| Sulfonating Agent | Concentrated H₂SO₄, Chlorosulfuric acid | Choice depends on the reactivity of the substrate and desired selectivity. |
| Solvent | N,N-dimethylaniline, Pyridine (B92270) | Can act as a catalyst and helps to solubilize reactants. |
| Reaction Time | Varies (minutes to hours) | Monitored to ensure complete reaction while avoiding byproduct formation. stackexchange.com |
| Purification | Recrystallization, Chromatography | Essential for isolating the pure product from the reaction mixture and isomers. researchgate.net |
Stereo- and Regioselectivity in Sulfation Reactions
Regioselectivity in the sulfation of 1-naphthol is primarily governed by the electronic and steric effects of the hydroxyl group. The -OH group is a powerful activating ortho-, para-director. Electron density is increased at positions 2 and 4.
Electronic Effects: The resonance donation of electrons from the hydroxyl group stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.
Steric Effects: While electronically favored, the ortho position (C2) is sterically hindered by the adjacent fused ring. The para position (C4) is significantly more accessible.
Consequently, the sulfonation of 1-naphthol almost exclusively yields the 4-sulfonic acid derivative. Kinetic studies on the related sulfonation of 2-naphthol (B1666908) confirm that substitution at the position ortho to the hydroxyl group (C1) is kinetically favored over other positions. stackexchange.com This principle reinforces the high regioselectivity observed in the sulfonation of 1-naphthol at the para position.
Enzymatic Synthesis and Biocatalysis
Chemoenzymatic methods provide an alternative to traditional chemical synthesis, often offering higher selectivity and milder reaction conditions.
Role of Sulfotransferases in Biosynthesis
In biological systems, the sulfation of compounds like 4-hydroxynaphthalene (1-naphthol), which is a metabolite of naphthalene, is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govnih.gov This sulfonation reaction is a critical Phase II metabolic pathway that generally increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. nih.govxenotech.com
The enzymatic reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the substrate. xenotech.com
Reaction: 1-Naphthol + PAPS ---(SULT)---> 1-Naphthyl sulfate + PAP
Human SULTs are categorized into several families, with SULT1 and SULT2 families being primarily responsible for metabolizing a wide range of substrates, including phenols, steroids, and drugs. nih.gov Studies using isolated rat hepatocytes have demonstrated that the rate of 1-naphthol sulfation is dependent on the concentration of inorganic sulfate, which is required for the synthesis of PAPS. nih.gov The use of aryl sulfotransferases, for instance from bacteria like Desulfitobacterium hafniense, has been shown to be effective for the preparation of various sulfated phenolic compounds. mdpi.com
The table below outlines the key components of enzymatic sulfation.
| Component | Role |
| Enzyme | Sulfotransferase (SULT) |
| Substrate | 4-hydroxynaphthalene (1-Naphthol) |
| Sulfate Donor | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Product | 4-hydroxynaphthalen-1-yl sulfate |
Characterization of Enzyme Specificity for Naphthalene Derivatives
The enzymatic modification of naphthalene and its derivatives is a cornerstone of their biotransformation and a critical element in developing chemoenzymatic synthetic routes. Key to these processes is the specificity of enzymes that interact with the naphthalene scaffold.
Cytosolic sulfotransferases (SULTs) are a pivotal family of enzymes in the metabolism of phenolic compounds, including hydroxylated naphthalene derivatives. nih.gov These enzymes catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group of a substrate. nih.govnih.gov This sulfation reaction is a major pathway in the phase II metabolism of many xenobiotics. nih.gov
Studies on O-desmethylnaproxen (O-DMN), a naphthalene derivative structurally related to 4-hydroxynaphthalene, have identified several human SULT isoforms with the capacity to catalyze its sulfation. Notably, SULT1A1, SULT1B1, and SULT1E1 have been shown to conjugate O-DMN. nih.gov Among these, SULT1A1, which is abundantly expressed in the human liver, exhibits the highest affinity for O-DMN sulfation, suggesting its primary role in the metabolism of such compounds. nih.gov The substrate specificity of these enzymes is influenced by the position of the hydroxyl group and the presence of other substituents on the naphthalene ring.
Another significant class of enzymes is the naphthalene dioxygenases (NDOs), which are involved in the initial stages of aerobic naphthalene degradation. These multicomponent enzyme systems catalyze the stereospecific addition of molecular oxygen to the aromatic ring, typically forming cis-dihydrodiols. numberanalytics.com While not directly producing sulfated naphthalenes, their action is crucial for generating hydroxylated intermediates that can be substrates for other enzymes like SULTs.
The table below summarizes the key enzymes involved in the modification of naphthalene derivatives.
| Enzyme Family | Specific Enzyme(s) | Substrate Type | Reaction Catalyzed |
| Sulfotransferases (SULTs) | SULT1A1, SULT1B1, SULT1E1 | Hydroxylated Naphthalene Derivatives | Sulfation |
| Naphthalene Dioxygenases (NDOs) | Naphthalene Dioxygenase | Naphthalene | Dihydroxylation |
Biotransformation Pathways Involving 4-hydroxynaphthalene
The biotransformation of naphthalene in various organisms involves a series of enzymatic reactions that lead to a range of metabolites. While a direct pathway to this compound is not extensively detailed in the literature, the known metabolic routes for naphthalene provide a framework for its potential formation.
In aerobic organisms, the metabolism of naphthalene is often initiated by cytochrome P450 monooxygenases or naphthalene dioxygenases, leading to the formation of naphthalene-1,2-oxide. This epoxide is a key intermediate that can undergo several transformations. It can be hydrolyzed by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydronaphthalene or rearrange non-enzymatically to 1-naphthol and 2-naphthol. 1-Naphthol is a direct precursor to 4-hydroxynaphthalene, although further hydroxylation would be required.
Once hydroxylated naphthalene derivatives are formed, they can be further metabolized through conjugation reactions. As discussed, sulfation by SULT enzymes is a major pathway. nih.gov Therefore, it is plausible that 4-hydroxynaphthalene, once formed, could be a substrate for a sulfotransferase, leading to the formation of 4-hydroxynaphthalen-1-yl sulfate.
In anaerobic environments, the degradation of naphthalene proceeds via a different mechanism. Some sulfate-reducing bacteria have been shown to initiate naphthalene degradation through a carboxylation reaction, yielding 2-naphthoic acid. nih.govasm.org This pathway highlights the diverse enzymatic capabilities for modifying the naphthalene ring, even under anaerobic conditions.
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships and developing new functional molecules.
Synthesis of Structurally Modified Naphthalene Sulfate Analogs
The chemical synthesis of naphthalene sulfonic acids and their derivatives is a well-established field. A common method for introducing a sulfonate group onto the naphthalene ring is through electrophilic sulfonation using sulfuric acid. numberanalytics.comresearchgate.net The position of sulfonation is dependent on reaction conditions such as temperature. For instance, the sulfonation of naphthalene at lower temperatures tends to yield naphthalene-1-sulfonic acid, while higher temperatures favor the formation of naphthalene-2-sulfonic acid. researchgate.net
More complex analogs, such as N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, have been synthesized as potential therapeutic agents. acs.org The synthesis of these compounds often involves a modular approach, allowing for the introduction of various substituents to probe for desired biological activities. acs.org For example, a synthetic route might start with the iodination of 1-methoxy-4-nitronaphthalene, followed by a series of reactions to introduce the sulfonamide linkage and other desired functional groups. acs.org
The synthesis of naphthalene sulfonic acid formaldehyde (B43269) condensates represents another class of structurally modified analogs. researchgate.netresearchgate.net These polymers are produced by the condensation reaction of naphthalene sulfonic acid with formaldehyde and are used as dispersants and superplasticizers. researchgate.netresearchgate.net
Incorporation into Complex Molecular Architectures
The naphthalene sulfate moiety can be incorporated into larger and more complex molecular architectures to impart specific properties. For instance, the synthesis of naphthalene-based cationic surfactants has been reported, where a naphthalene core is functionalized with quaternary ammonium (B1175870) salts. nih.gov These molecules exhibit surface-active properties and have potential applications as biocides. nih.gov
In the field of materials science, naphthalene derivatives are used in the production of polymers and resins. numberanalytics.com For example, juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a related naphthoquinone, has been used as a starting material for the synthesis of electroactive polymers for DNA hybridization detection. sigmaaldrich.com This demonstrates the potential for incorporating functionalized naphthalene units into advanced materials. Furthermore, poly(1,4-diaminonaphthalene) has been synthesized via oxidative polymerization, indicating the versatility of the naphthalene scaffold in polymer chemistry. nih.gov
Exploration of Precursor Reactivity and Functionalization
The reactivity of naphthalene and its hydroxylated precursors is fundamental to the synthesis of its derivatives. Naphthalene readily undergoes electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts alkylation and acylation, in addition to the aforementioned sulfonation. numberanalytics.com These reactions provide a toolkit for introducing a wide range of functional groups onto the naphthalene ring system.
The hydroxyl group in 4-hydroxynaphthalene significantly influences its reactivity. It is an activating group, directing electrophilic substitution to the ortho and para positions. The reactivity of the hydroxyl group itself allows for etherification and esterification reactions.
The synthesis of polysubstituted naphthalenes can be achieved through various methods, including the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This methodology allows for the regioselective preparation of a variety of substituted naphthalenes under mild conditions. nih.gov The reactivity of precursors can also be harnessed in biocatalysis. For example, the high reactivity of 4-hydroxynonenal, an aldehyde, with thiol and amino groups in biomolecules illustrates the types of covalent modifications that can occur with functionalized naphthalene analogs. nih.gov
Advanced Spectroscopic and Structural Elucidation of Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is fundamental in the initial characterization of Potassium 4-hydroxynaphthalen-1-yl sulfate (B86663). By providing a highly accurate mass measurement, HRMS confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. Analysis is typically performed in the negative ion mode due to the anionic nature of the sulfate group. nih.gov The theoretical exact mass of the deprotonated molecule (anion), [C₁₀H₇O₄S]⁻, allows for precise molecular formula confirmation.
| Ion | Formula | Theoretical Exact Mass (Da) |
| [M-K]⁻ | [C₁₀H₇O₄S]⁻ | 239.0071 |
| [M-H]⁻ | [C₁₀H₇KO₄S]⁻ | 276.9657 |
This interactive table provides the theoretical exact masses for the primary ions of Potassium 4-hydroxynaphthalen-1-yl sulfate expected in high-resolution mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize metabolites by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.comyoutube.com For sulfated metabolites like this compound, collision-induced dissociation (CID) in the negative ion mode typically induces characteristic fragmentation patterns. youtube.com
The most prominent fragmentation pathway for aromatic sulfates is the neutral loss of sulfur trioxide (SO₃), corresponding to a loss of 80 Da. nih.govnih.gov Another signature fragmentation involves the generation of specific product ions, such as HSO₄⁻ at m/z 97 or the SO₃⁻˙ radical anion at m/z 80, which are indicative of the sulfate moiety. nih.govnih.govnih.gov These characteristic fragments provide definitive evidence of a sulfate conjugate. nih.gov The analysis of the fragmentation of the naphthalene (B1677914) core following the initial sulfate loss can further confirm the structure.
Expected Key Fragmentation Pathways in Negative Ion MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragment Identity |
|---|---|---|---|
| 239.0071 | 159.0451 | 80.0 (SO₃) | [C₁₀H₇O]⁻ (Naphthoxide anion) |
| 239.0071 | 97.0 (or 96.9599) | 142.0 (C₁₀H₆O) | [HSO₄]⁻ (Bisulfate ion) |
This interactive table outlines the primary fragmentation patterns anticipated for the [M-K]⁻ ion of this compound under tandem mass spectrometry conditions.
Ion Mobility-Mass Spectrometry for Conformational Insights
Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass analysis, differentiating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This technique measures an ion's rotationally averaged collision cross-section (CCS), which is a characteristic physical property reflecting its gas-phase conformation. nih.gov
For this compound, IM-MS could provide a unique CCS value that serves as an additional identifier, aiding in its distinction from structural isomers, such as those with the sulfate group at a different position on the naphthalene ring. By separating the analyte from co-eluting matrix components or isomeric metabolites, ion mobility can significantly enhance spectral clarity and improve confidence in identification, even in complex biological samples. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the precise bonding framework and spatial arrangement of atoms. nih.gov
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Atom Connectivity
The structural backbone of this compound can be meticulously mapped using a suite of NMR experiments. nih.gov
¹H and ¹³C NMR: 1D proton and carbon-13 NMR spectra provide initial information on the chemical environment of each nucleus. The aromatic region of the ¹H spectrum is expected to show distinct signals for the six protons on the naphthalene ring system, while the ¹³C spectrum will show ten signals for the carbon atoms. chemicalbook.comyoutube.com The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfate group.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal correlations between adjacent protons on the same aromatic ring (e.g., H-2 with H-3; H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their connectivity. acdlabs.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. columbia.edunih.gov It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.
Predicted NMR Data and Key HMBC Correlations
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| C-1 | - | ~145 | - |
| C-2 | ~7.3 | ~110 | C-4, C-8a |
| C-3 | ~7.8 | ~128 | C-1, C-4a |
| C-4 | - | ~150 | - |
| C-4a | - | ~125 | - |
| C-5 | ~8.1 | ~122 | C-4, C-7, C-8a |
| C-6 | ~7.5 | ~126 | C-8, C-4a |
| C-7 | ~7.6 | ~127 | C-5, C-8a |
| C-8 | ~8.0 | ~124 | C-6, C-4a |
| C-8a | - | ~130 | - |
This interactive table presents predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for the anionic component of this compound, based on data from analogous naphthalene derivatives. researchgate.netresearchgate.netarkat-usa.org
NOESY/ROESY for Proximity and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that identify nuclei that are close in space, regardless of their bonding connectivity. libretexts.org These experiments are essential for confirming stereochemistry and determining the preferred conformation of a molecule in solution. acdlabs.com
For a relatively small molecule like 4-hydroxynaphthalen-1-yl sulfate, NOESY is typically employed. columbia.edu Spatial correlations would be expected between protons on adjacent positions, such as between H-2 and H-3, and H-5 and H-6. More importantly, a NOE correlation between the hydroxyl proton and the H-5 proton would provide clear evidence for the proximity of these groups, helping to define the molecule's conformation around the C4-O bond. The choice between NOESY and ROESY depends on the molecular weight and tumbling rate in the chosen solvent, with ROESY being advantageous for intermediate-sized molecules where the NOE may be close to zero. columbia.eduresearchgate.net
Variable Temperature NMR for Rotational Barriers and Dynamics
Variable Temperature (VT) NMR is a technique used to study dynamic processes such as conformational exchange or restricted rotation that occur on the NMR timescale. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the broadening and coalescence of signals, which can be analyzed to determine the energy barriers of these dynamic processes.
For this compound, VT-NMR could be used to investigate potential restricted rotation around the C1-O bond of the sulfate ester or the C4-O bond of the hydroxyl group. If the rotational barrier is sufficiently high, separate signals might be observed for different rotamers at low temperatures. As the temperature is increased, these signals would broaden and eventually merge into a single averaged signal. Analysis of this behavior would provide quantitative data on the rotational energy barrier, offering insight into the conformational flexibility of the molecule. nih.gov Additionally, the chemical shift of the hydroxyl proton is typically temperature-dependent, and its temperature coefficient can provide information about its involvement in hydrogen bonding.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular forces. For this compound, these techniques would provide a characteristic fingerprint based on the vibrations of its constituent parts: the naphthalene ring, the hydroxyl group, the sulfate group, and the ionic interaction with the potassium ion.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a wealth of information about the functional groups present. For this compound, the key expected vibrational modes are detailed below.
A prominent feature in the FTIR spectrum would be the O-H stretching vibration of the phenolic hydroxyl group, typically observed in the region of 3500-3200 cm⁻¹. The exact position and shape of this band would be sensitive to the extent of hydrogen bonding. Broader bands in this region suggest stronger hydrogen bonding interactions.
The aromatic C-H stretching vibrations of the naphthalene ring are expected to appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring system typically give rise to a series of sharp bands between 1650 cm⁻¹ and 1450 cm⁻¹.
The sulfate group (SO₄²⁻) has four fundamental vibrational modes: a symmetric stretching (ν₁), a symmetric bending (ν₂), an asymmetric stretching (ν₃), and an asymmetric bending (ν₄) mode. In the FTIR spectrum of a sulfate salt, the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are typically strong and readily observed. The ν₃ mode is expected to appear as a strong, broad band around 1100 cm⁻¹, while the ν₄ mode would be found near 620 cm⁻¹. The presence of the organic substituent and the crystal environment can lead to splitting of these degenerate modes.
The C-O stretching vibration of the phenol (B47542) group is anticipated to be in the 1260-1180 cm⁻¹ range. Additionally, out-of-plane C-H bending vibrations of the substituted naphthalene ring would produce strong bands in the 900-675 cm⁻¹ region, the positions of which are indicative of the substitution pattern.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3500 - 3200 | Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1650 - 1450 | Medium-Sharp |
| C-O Stretch (Phenolic) | 1260 - 1180 | Strong |
| Sulfate Asymmetric Stretch (ν₃) | ~1100 | Strong, Broad |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
| Sulfate Asymmetric Bend (ν₄) | ~620 | Strong |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibration (ν₁) of the sulfate group is expected to be the most intense peak, appearing as a sharp band around 983 cm⁻¹. researchgate.net This band is often used as a characteristic marker for sulfate ions. The symmetric bending (ν₂) mode of the sulfate group would be observed around 450 cm⁻¹. researchgate.net
The aromatic ring vibrations would also be prominent in the Raman spectrum. The ring breathing modes of the naphthalene moiety, which involve the symmetric expansion and contraction of the rings, are typically strong and can be found in the 1400-1300 cm⁻¹ region. The C-H stretching vibrations would also be visible, though generally weaker than in the FTIR spectrum.
Table 2: Expected Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak |
| Aromatic Ring Breathing | 1400 - 1300 | Strong |
| Sulfate Symmetric Stretch (ν₁) | ~983 | Very Strong, Sharp |
| Sulfate Symmetric Bend (ν₂) | ~450 | Medium |
X-ray Crystallography for Solid-State Molecular and Crystal Structure
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on its molecular geometry and the packing of molecules and ions within the crystal lattice.
The crystallographic data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the 4-hydroxynaphthalen-1-yl sulfate anion.
The C-C bond lengths within the naphthalene ring would be expected to be intermediate between single and double bonds, typically ranging from 1.36 to 1.42 Å, reflecting the aromatic character. The C-S bond length would be a key parameter, providing insight into the nature of the linkage between the naphthalene ring and the sulfate group. The S-O bond lengths within the sulfate group are expected to be around 1.49 Å. The C-O bond length of the phenolic hydroxyl group would also be determined.
Bond angles around the sp²-hybridized carbon atoms of the naphthalene ring would be close to 120°. The geometry around the sulfur atom in the sulfate group is expected to be tetrahedral, with O-S-O bond angles close to 109.5°.
Torsion angles would define the conformation of the molecule, particularly the orientation of the sulfate group relative to the plane of the naphthalene ring.
Table 3: Expected Bond Parameters for 4-hydroxynaphthalen-1-YL Sulfate Anion
| Parameter | Atom Pair/Triplet | Expected Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.36 - 1.42 | |
| C-S | ~1.77 | |
| S-O | ~1.49 | |
| C-O (phenolic) | ~1.36 | |
| Bond Angles (°) | ||
| C-C-C (aromatic) | ~120 | |
| O-S-O | ~109.5 | |
| C-S-O | ~109.5 |
The crystal structure would reveal the intricate network of intermolecular interactions that stabilize the solid-state assembly. A key feature would be the hydrogen bonding involving the phenolic hydroxyl group and the oxygen atoms of the sulfate group. The hydroxyl group can act as a hydrogen bond donor, while the sulfate oxygens are excellent hydrogen bond acceptors. These interactions would likely link the anions together, forming chains or sheets.
The potassium cations (K⁺) would be coordinated by the oxygen atoms of the sulfate and hydroxyl groups, providing electrostatic stabilization to the crystal lattice. The coordination geometry around the potassium ion would also be determined.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent compound, this compound, is achiral. Therefore, it would not exhibit any chiroptical activity (e.g., optical rotation or circular dichroism).
However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent to the naphthalene ring or through the formation of a chiral complex, then chiroptical spectroscopy would become a valuable tool. Techniques such as circular dichroism (CD) spectroscopy could be employed to study the stereochemical properties of such chiral derivatives. The CD spectrum would provide information about the absolute configuration and conformational preferences of the chiral molecule in solution. While not directly applicable to the title compound, the potential for using chiroptical methods on its derivatives is a relevant consideration in the broader context of its chemical space.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the CD signal, is highly sensitive to the molecule's three-dimensional structure. In principle, the CD spectrum of a chiral compound like a resolved enantiomer of this compound would provide a unique fingerprint, allowing for its stereochemical assignment when compared with theoretical calculations or the spectra of known standards.
The naphthalene moiety within the compound is a chromophore that would be expected to give rise to distinct electronic transitions in the ultraviolet (UV) region. The substitution pattern, including the hydroxyl and sulfate groups, would influence the electronic environment of the naphthalene core. For a chiral version of this molecule, these electronic transitions would exhibit CD signals, the signs and magnitudes of which would be directly related to its absolute configuration. However, no such experimental data or theoretical predictions for this compound have been reported.
Computational Chemistry and Theoretical Modeling of Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and stable geometric arrangement of atoms in a molecule. For Potassium 4-hydroxynaphthalen-1-yl sulfate (B86663), DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.
The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving accurate results that correlate well with experimental data. nih.govnih.gov The output of this optimization provides the equilibrium geometry of the molecule, which is the foundational data for all other computational analyses. These calculations would also reveal the distribution of electron density, highlighting the polar regions of the molecule, such as the sulfate and hydroxyl groups.
Once the molecular geometry is optimized, DFT can be employed to predict spectroscopic parameters. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. researchgate.net This is achieved by computing the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule. These theoretical shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts that would be observed in an experimental NMR spectrum. researchgate.net Such calculations can help in the assignment of complex spectra and confirm the molecular structure.
Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the infrared (IR) absorption bands of the molecule. This analysis can identify the characteristic vibrational modes associated with specific functional groups, such as the S=O and O-H stretching frequencies. researchgate.net
Table 1: Illustrative Calculated Spectroscopic Data for Potassium 4-hydroxynaphthalen-1-YL Sulfate This table presents hypothetical data to demonstrate the output of DFT calculations.
| Parameter | Nucleus/Group | Calculated Value |
|---|---|---|
| NMR Chemical Shift | Aromatic Protons | 7.0 - 8.5 ppm |
| Aromatic Carbons | 110 - 155 ppm | |
| Vibrational Frequency | O-H Stretch | ~3400 cm⁻¹ |
| S=O Stretch | ~1250 cm⁻¹ |
Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would map the spatial distribution of these orbitals, showing, for instance, that the HOMO is likely concentrated on the electron-rich naphthalene (B1677914) ring and hydroxyl group, while the LUMO may have significant contributions from the sulfate moiety.
Table 2: Example Frontier Molecular Orbital Data This table contains hypothetical values for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.1 |
| HOMO-LUMO Gap | 5.1 |
Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. The sulfation of a naphthol derivative to form a sulfate ester is a key metabolic process that can be modeled using DFT. nih.govnih.gov Such studies involve mapping the reaction coordinate by calculating the energies of the reactants (e.g., 4-hydroxynaphthalene and a sulfate donor), the transition state(s), and the final product (this compound).
By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate. Similarly, the reverse reaction, desulfation, can be modeled to understand the stability of the sulfate ester under various conditions. These theoretical investigations can shed light on the role of catalysts or enzymes in facilitating these transformations.
Molecular Dynamics (MD) Simulations
While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, especially in complex environments like solutions.
Molecular Dynamics simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the interactions and conformational changes over nanoseconds or longer. nih.gov
These simulations provide detailed information on the solvation structure, revealing how water molecules arrange themselves around the hydrophilic sulfate group and the more hydrophobic naphthalene core. The behavior of the potassium counter-ion and its interaction with both the sulfate group and the surrounding solvent can also be monitored. nih.govresearchgate.net Furthermore, MD simulations can explore the conformational flexibility of the molecule, such as the rotation around the C-O-S linkage, and how these conformations are influenced by the surrounding environment. This is particularly important for understanding how the molecule might interact with biological membranes or other interfaces.
Ligand-Protein Interaction Dynamics (Mechanistic Focus)
The interaction of this compound with proteins, particularly metabolic enzymes like sulfotransferases (SULTs), is a key area of computational investigation. Molecular dynamics (MD) simulations are a powerful tool to explore these interactions, revealing the dynamic nature of the binding process and the conformational changes in both the ligand and the protein. nih.govnih.gov
MD simulations can elucidate the mechanism of interaction between a sulfated naphthalene, such as 4-hydroxynaphthalen-1-yl sulfate, and the active site of a SULT enzyme. These simulations can track the trajectory of the ligand as it approaches and binds to the enzyme, often in the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov The binding is typically governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The negatively charged sulfate group is expected to form strong ionic and hydrogen bond interactions with positively charged amino acid residues (e.g., arginine, lysine) and other hydrogen bond donors within the enzyme's active site. mdpi.com The naphthalene ring system can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Studies on SULTs have shown that the binding of the cofactor can induce conformational changes in the enzyme, creating a more compact active site that enhances substrate binding and catalytic efficiency. nih.gov For a ligand like 4-hydroxynaphthalen-1-yl sulfate, MD simulations could predict how its presence influences the flexibility of the enzyme's active site loops, which can act as a "cap" over the binding pocket. nih.gov The stability of the ligand-protein complex can be assessed by calculating the root mean square deviation (RMSD) of the atomic positions over the simulation time, providing insights into the strength and specificity of the binding.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is significantly influenced by the solvent. As an ionic compound, it is highly soluble in polar solvents like water. The sulfate group, being a strong hydrogen bond acceptor, will interact extensively with water molecules, forming a stable hydration shell. nih.govyoutube.com These solvent interactions are crucial for stabilizing the conformation of the molecule in solution and modulating its interaction with biological targets.
Computational methods, such as continuum solvent models (e.g., Poisson-Boltzmann or Generalized Born models) or explicit solvent simulations (including individual water molecules in the calculation), can be used to study these effects. nih.govquora.com These models help in understanding how the dielectric constant of the solvent affects the electrostatic potential around the molecule and, consequently, its reactivity and binding affinity to proteins. For instance, the desolvation of the ligand and the binding site is an important energetic component of the binding process. The energy penalty associated with removing the hydration shell upon entering a more hydrophobic protein pocket can be estimated using these computational techniques.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com For this compound, QSAR models could be developed to predict its interaction potential with enzymes like SULTs, based on the properties of a training set of related naphthalene and sulfate compounds.
Derivation of Molecular Descriptors
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For 4-hydroxynaphthalen-1-yl sulfate, a variety of descriptors can be derived:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices (e.g., ¹χ, ³χ) and shape indices. nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. nih.govmdpi.com
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include parameters like electron density, steric energy, and the ratio of oxygen to carbon atoms. mdpi.com
Hydrophobic Descriptors: The partition coefficient (log P) or distribution coefficient (log D) are crucial for describing the molecule's hydrophobicity, which influences its transport and binding. nih.gov
| Descriptor Type | Example Descriptors for 4-hydroxynaphthalen-1-yl sulfate |
| Topological | Molecular Connectivity Indices (¹χ, ³χ), Wiener Index, Balaban Index |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |
| Quantum Chemical | Electron Density, Steric Energy, Surface Area, Volume |
| Hydrophobic | Calculated log P (ClogP), Calculated log D (at physiological pH) |
Predictive Modeling of Chemical Reactivity or Interaction Potential
Once the molecular descriptors are calculated for a set of related compounds with known activities (e.g., binding affinities or reaction rates with SULTs), a predictive model can be built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests. nih.govmdpi.com
For example, a QSAR model for SULT substrates might reveal that a combination of a negative partial charge on the sulfate oxygen atoms, a specific range of HOMO energy, and a certain molecular shape are predictive of high binding affinity. optibrium.comacs.org Such a model could then be used to predict the interaction potential of this compound with SULTs. These models are often validated using a test set of compounds that were not used in the model's development to ensure their predictive power. nih.govnih.gov
Docking Studies (Mechanistic without therapeutic implications)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies of this compound with receptor models, such as sulfotransferases or other non-human enzymes, can provide valuable mechanistic insights into its binding mode.
Prediction of Binding Modes with Receptor Models (e.g., sulfotransferases, non-human enzymes)
In a typical docking study, the 3D structure of the target protein is obtained from a crystallographic database (e.g., the Protein Data Bank). The ligand, 4-hydroxynaphthalen-1-yl sulfate, is then computationally placed into the active site of the enzyme in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
For a SULT enzyme, docking would likely predict that the sulfate group of 4-hydroxynaphthalen-1-yl sulfate is positioned deep within the active site, in close proximity to the PAPS cofactor binding site, to facilitate the sulfuryl group transfer. nih.govnih.gov The model would highlight key interactions, such as:
Hydrogen Bonds: Between the sulfate and hydroxyl groups of the ligand and polar/charged residues in the active site.
Ionic Interactions: The negatively charged sulfate group interacting with positively charged residues like lysine (B10760008) or arginine. mdpi.com
Hydrophobic Interactions: The naphthalene core fitting into a hydrophobic pocket of the enzyme.
The results of a docking study can be visualized to understand the spatial arrangement of the ligand within the binding site. This can reveal which parts of the molecule are critical for binding and can guide further experimental studies. For instance, docking into non-human enzymes could reveal species-specific differences in binding, which is relevant in environmental and toxicological research.
Below is a hypothetical table of docking results for 4-hydroxynaphthalen-1-yl sulfate with a model sulfotransferase, illustrating the type of data that would be generated.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Arg45, Lys102, Ser138 | Ionic, Hydrogen Bond |
| 2 | -8.2 | Phe81, Trp53 | π-π Stacking |
| 3 | -7.9 | His149, PAP cofactor | Hydrogen Bond, Proximity |
These computational approaches, from molecular dynamics to QSAR and docking, provide a powerful framework for characterizing the chemical and biological properties of this compound at the molecular level, even in the absence of extensive direct experimental data.
Analysis of Key Interacting Residues and Forces
Computational docking and Nuclear Magnetic Resonance (NMR) experiments on N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives have elucidated their binding mode within the BH3 binding groove of the Mcl-1 protein. nih.govacs.org This binding prevents Mcl-1 from sequestering pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells.
The studies reveal that the 4-hydroxynaphthalen-1-yl group plays a crucial role in anchoring the inhibitor to the protein. The interactions are primarily hydrophobic and involve π-π stacking. Specifically, the naphthalene ring system is predicted to form a π-π stacking interaction with the phenyl group of a key phenylalanine residue, Phe270, within the Mcl-1 binding pocket. acs.org This type of interaction is a significant stabilizing force, contributing to the high binding affinity of the inhibitors.
Further analysis of the structure-activity relationships of these compounds, supported by computational modeling, has shown that modifications to other parts of the molecule can enhance this binding. For instance, the addition of a para-phenoxyphenyl moiety can lead to improved affinity, which is attributed to enhanced stacking interactions with Phe270. acs.org
The binding of these inhibitors, including the critical role of the 4-hydroxynaphthalen-1-yl scaffold, has been confirmed through various biochemical and biophysical assays. These include pull-down assays with biotin-labeled Noxa (a natural binding partner of Mcl-1), which demonstrate that these compounds can effectively block the interaction between Mcl-1 and its pro-apoptotic partners. acs.org
The table below summarizes the key interactions observed for a potent inhibitor from this class, compound 21 from the study by Bai et al. (2014), which incorporates the 4-hydroxynaphthalen-1-yl group.
| Interacting Residue (Mcl-1) | Type of Interaction | Moiety of Inhibitor Involved |
| Phe270 | π-π stacking | Naphthalene ring |
Interactive Data Table (This table is based on data for 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides interacting with Mcl-1)
No specific data is available for this compound.
| Interacting Residue (Mcl-1) | Type of Interaction | Moiety of Inhibitor Involved |
| Phe270 | π-π stacking | Naphthalene ring |
While this data is for a related sulfonamide derivative, it provides a strong predictive framework for the types of interactions that this compound might engage in with protein targets possessing suitable hydrophobic pockets and aromatic residues. The core naphthalene structure is a well-established pharmacophore for engaging in such stabilizing π-π stacking interactions.
Biochemical Interactions and Enzymatic Transformations of Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
Interaction with Sulfotransferase Enzymes
Sulfotransferases (SULTs) are a superfamily of Phase II detoxification enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, such as a xenobiotic or hormone. researchgate.netnih.gov This process, known as sulfation or sulfoconjugation, generally increases the water solubility of the substrate, facilitating its excretion from the body. wikipedia.orgnih.gov The precursor to potassium 4-hydroxynaphthalen-1-yl sulfate (B86663), 1-naphthol (B170400), is a known substrate for various SULT isoforms.
The sulfation of 1-naphthol is not catalyzed by a single sulfotransferase but involves multiple isoforms with varying specificities. In humans, enzymes from the SULT1 and SULT2 families are responsible for metabolizing a broad array of substrates. researchgate.net
SULT1A1: This isoform is highly expressed in the human liver and is a key enzyme in the metabolism of small phenolic compounds. nih.gov Given that 1-naphthol is a small phenol (B47542), SULT1A1 is a primary candidate for its sulfation.
SULT4A1: While its metabolic functions are not as fully defined as other SULTs, human SULT4A1 has been shown to catalyze the formation of 1-naphthyl sulfate from 1-naphthol in biotransformation experiments using recombinant yeast strains. researchgate.net
Other SULT Isoforms: Other isoforms such as SULT1A3 and SULT1E1 are also involved in the sulfonation of various compounds and may contribute to the metabolism of 1-naphthol. nih.gov The relative contribution of each isoform can vary depending on the tissue and individual. In nonfatty human liver tissues, SULT1A1 and SULT2A1 account for the vast majority (74% and 20%, respectively) of total sulfonation activity. nih.gov
The broad substrate specificity of these enzymes highlights the complexity of xenobiotic metabolism, where multiple enzymes can act on a single compound. nih.gov
The rate of enzymatic sulfation is dependent on several factors, including enzyme concentration, substrate availability, and the concentration of the cofactor PAPS, which is in turn dependent on intracellular levels of inorganic sulfate. nih.govnih.gov
Desulfation Reactions: The reverse reaction, desulfation, is catalyzed by enzymes known as sulfatases. Arylsulfatases can hydrolyze sulfate esters, releasing the original hydroxyl compound. researchgate.net For instance, enzymatic treatment of aqueous solutions containing sulfated metabolites with arylsulfatase releases 1-naphthol. researchgate.net This process is crucial not only for metabolic studies but also indicates that the sulfation of 1-naphthol is a reversible metabolic step in certain biological contexts. The process of desulfation involves the removal of sulfate groups, a reaction that can be influenced by various factors. electronoobs.com
| Parameter | Value | System | Reference |
|---|---|---|---|
| Apparent Km (intracellular sulfate) | ~500 µM | Isolated Rat Hepatocytes | nih.gov |
| 1-Naphthol Concentration Used | 190 µM | Isolated Rat Hepatocytes | nih.gov |
The binding of a substrate to a sulfotransferase is a dynamic process. The "induced fit" model, which has replaced the older "lock-and-key" theory, posits that the enzyme's active site is flexible and undergoes conformational changes upon substrate binding to achieve an optimal fit. libretexts.orgyoutube.com
The binding process involves several key steps:
Cofactor Binding: The binding of the cofactor PAPS to the SULT enzyme often precedes substrate binding and can cause a significant conformational change in the enzyme's structure. nih.gov
Substrate Entry: The substrate, such as 1-naphthol, then enters the active site. The site is a unique chemical environment created by the specific arrangement and properties of amino acid residues. libretexts.org
Enzyme-Substrate Complex Formation: The interaction between the enzyme and substrate induces further structural shifts, forming a tightly bound enzyme-substrate complex. libretexts.orgyoutube.com This complex formation is facilitated by numerous non-covalent interactions. youtube.com
Catalysis: Within the active site, the enzyme positions the substrate optimally relative to the sulfonate group of PAPS, lowering the activation energy and facilitating the transfer reaction. libretexts.org
Product Release: Once the sulfonate group is transferred to form 4-hydroxynaphthalen-1-yl sulfate, the product is released, and the enzyme returns to its original state. youtube.com
Computational studies, such as molecular dynamics simulations, have been employed to explore the conformational space of SULT enzymes like SULT1A1, shedding light on how their structural plasticity allows them to accommodate a wide range of substrates. nih.gov
Role in Xenobiotic Metabolism (Non-Human Model Systems)
Xenobiotic metabolism is the process by which organisms modify foreign chemical compounds. wikipedia.org The metabolism of naphthalene (B1677914) and its derivatives, including the formation of potassium 4-hydroxynaphthalen-1-yl sulfate, has been studied in various non-human model systems, revealing diverse metabolic strategies.
Fungal Systems: Fungi are well-documented to metabolize aromatic hydrocarbons. The fungus Cunninghamella elegans oxidizes naphthalene to several metabolites, including 1-naphthol. researchgate.netnih.gov This is followed by a Phase II conjugation reaction, where 1-naphthol is converted into both 1-naphthyl glucuronide and 1-naphthyl sulfate, with a ratio of approximately 1:1. researchgate.netasm.org This demonstrates that sulfation is a major metabolic pathway for naphthalene in certain fungi. asm.org Fungi produce a wide array of secondary metabolites, and naphthalenones, which are related to naphthalene, are also part of their metabolic repertoire. nih.gov
Bacterial Systems: The metabolism of naphthalene in bacteria can follow different pathways, particularly under anaerobic conditions. In sulfate-reducing enrichment cultures, naphthalene is not hydroxylated to 1-naphthol but is instead activated by carboxylation to 2-naphthoic acid. asm.orgasm.org This reaction is catalyzed by the enzyme naphthalene carboxylase. asm.org This indicates a fundamentally different initial step in anaerobic bacterial degradation compared to the aerobic pathway seen in fungi and mammals.
Plant Cell Cultures: Plant cell cultures are recognized as versatile systems for producing a wide range of secondary metabolites, including phenolics and their derivatives. nih.govnih.gov While specific studies on the complete metabolic pathway of naphthalene to this compound in plant cells are not detailed in the provided sources, the enzymatic machinery for such biotransformations (e.g., oxidation and conjugation) is present. nih.gov Plant cell cultures therefore represent a potential system for studying and producing such metabolites. nih.gov
Comparing the metabolic fate of naphthalene across different model organisms reveals significant divergence in biochemical strategies for handling this xenobiotic.
| Model System | Initial Metabolic Step | Key Intermediates/Products | Primary Pathway | Reference |
|---|---|---|---|---|
| Fungi (e.g., Cunninghamella elegans) | Oxidation/Hydroxylation | 1-Naphthol, 1-Naphthyl sulfate, 1-Naphthyl glucuronide | Hydroxylation followed by Conjugation | researchgate.netasm.org |
| Anaerobic Sulfate-Reducing Bacteria | Carboxylation | 2-Naphthoic acid | Carboxylation | asm.orgasm.org |
| Rat (Hepatocytes) | Oxidation/Hydroxylation | 1-Naphthol, 1-Naphthyl sulfate | Hydroxylation followed by Sulfation | nih.gov |
The data clearly shows at least two distinct pathways for the initial activation of the stable naphthalene ring. Fungi and mammalian systems (represented by rat hepatocytes) utilize an oxidative pathway, introducing a hydroxyl group to form 1-naphthol, which is then a substrate for conjugation reactions like sulfation. nih.govasm.org In contrast, certain anaerobic bacteria employ a carboxylation strategy, directly adding a carboxyl group to the aromatic ring. asm.org These differences are critical for understanding the environmental fate of naphthalene and the relevance of various model organisms for toxicological assessments. europa.eu
Identification of Downstream Metabolites (Non-Clinical)
In non-clinical, in vitro settings, the metabolic fate of aryl sulfates like this compound is primarily dictated by the action of sulfatases. These enzymes hydrolyze the sulfate ester bond, releasing the parent phenol, in this case, 4-hydroxynaphthalene-1-ol (1-naphthol), and an inorganic sulfate ion. nih.govwikipedia.org Once liberated, 1-naphthol can undergo further phase II metabolism. Studies on the metabolism of naphthalene have shown that 1-naphthol is a primary metabolite that can be further conjugated. researchgate.net The primary downstream metabolic pathways for 1-naphthol involve glucuronidation and further sulfation, leading to the formation of 1-naphthyl glucuronide and 1-naphthyl sulfate, respectively. researchgate.net Additionally, glutathione (B108866) conjugation is a major route for the detoxification and clearance of naphthalene metabolites. researchgate.net This suggests that downstream metabolites of this compound, following enzymatic desulfation, could include glucuronide and glutathione conjugates of 1-naphthol.
The metabolic pathway can be summarized as follows:
Initial Substrate: this compound
Enzymatic Action: Arylsulfatase
Primary Metabolite: 1-Naphthol
Secondary Metabolites: 1-Naphthyl glucuronide, 1-Naphthyl sulfate, Glutathione conjugates
It is important to note that the relative abundance of these downstream metabolites can be influenced by the specific enzymatic activities present in the in vitro system being studied.
Modulation of Enzyme Activity (Mechanistic without therapeutic implications)
The enzymatic activity of sulfatases, particularly arylsulfatases that would act on this compound, can be modulated by various inhibitors. The inhibition kinetics provide insights into the mechanism of interaction between the inhibitor and the enzyme's active site. Studies on arylsulfatases have identified different modes of inhibition. For instance, hydrogen peroxide has been shown to be a competitive inhibitor of arylsulfatase, meaning it competes with the substrate for binding to the active site. acs.org In contrast, peracetic acid exhibits non-competitive inhibition of arylsulfatase, indicating that it binds to a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. acs.org
The inhibitory potential of various compounds against arylsulfatase has been quantified by determining their IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) |
| Hydrogen Peroxide | Arylsulfatase | Competitive | 142.90 ± 9.00 |
| Hypochlorite | Arylsulfatase | Irreversible | 91.83 ± 10.01 |
| Peracetic Acid | Arylsulfatase | Non-competitive | 43.46 ± 2.92 |
Data sourced from a study on the inhibition properties of arylsulfatase. acs.org
Furthermore, compounds structurally related to aryl sulfates, such as arylsulfamates, have been investigated as inhibitors of steroid sulfatases. researchgate.netpnas.org These inhibitors often act by targeting the active site of the enzyme. pnas.org The study of such inhibitors helps in understanding the structural requirements for binding to the active site of sulfatases.
Allosteric modulation involves the binding of a molecule to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity. While direct allosteric modulation studies on this compound are not available, the anomalous kinetics observed for some arylsulfatases suggest the potential for complex regulatory mechanisms. nih.govnih.gov These anomalous kinetics, characterized by a time-dependent inactivation of the enzyme during the reaction, could be influenced by the binding of substrate or product molecules to a secondary site on the enzyme, leading to a slow conformational change and a decrease in activity. nih.gov The binding of antibodies to arylsulfatase A, for example, has been shown to alter the enzyme's kinetics without affecting the active site directly, indicating a change in the enzyme's conformation. nih.gov These findings suggest that the activity of arylsulfatases can be allosterically modulated, although specific allosteric modulators for the hydrolysis of this compound have not been identified.
Transport Mechanisms Across Biological Membranes (In vitro/cellular models)
The transport of sulfated organic anions, such as this compound, across biological membranes is often facilitated by carrier-mediated transport systems. In vitro studies using cell lines like MDCK type II cells have demonstrated the involvement of specific transporters in the efflux of sulfated conjugates. nih.gov The multidrug resistance-associated proteins (MRPs) and organic anion transporting polypeptides (OATPs) are two major families of transporters implicated in the transport of sulfated metabolites. nih.govwikipedia.org For instance, the transport of harmol (B1672944) sulfate, a sulfated phenolic compound, was shown to be inhibited by known inhibitors of MRP2 and OATP1, suggesting the involvement of these or similar transporters. nih.gov
The transport of organic anions, including sulfated steroids like estrone-3-sulfate, is also mediated by members of the Organic Anion Transporter (OAT) family, such as OAT3, which are expressed on the basolateral membrane of renal proximal tubule cells. nih.gov The transport of sulfate itself is handled by sulfate anion transporters like sat-1. nih.gov Given its structure as a sulfated organic anion, it is plausible that the transport of this compound across cellular membranes in vitro is mediated by one or more of these transporter families.
Passive diffusion is a mechanism of transport across biological membranes that does not require energy and is driven by the concentration gradient of the molecule. nih.govwikipedia.org This process is generally limited to small, relatively hydrophobic molecules that can dissolve in the lipid bilayer of the cell membrane. nih.gov
This compound, being an ionic and thus more hydrophilic compound, is not expected to readily cross biological membranes via passive diffusion. The presence of the charged sulfate group significantly decreases its lipophilicity, hindering its ability to partition into the hydrophobic core of the membrane. wikipedia.orgnih.gov Therefore, its movement across cellular membranes is more likely to be dependent on the carrier-mediated transport systems discussed in the previous section. While some small, uncharged polar molecules can diffuse across membranes, larger charged molecules typically require protein-mediated transport. nih.gov
Environmental Fate, Transport, and Degradation of Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
Abiotic Transformation Pathways
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For Potassium 4-hydroxynaphthalen-1-yl sulfate (B86663), these pathways primarily involve interactions with light, water, and reactive oxygen species present in the environment.
Photodegradation under UV and Visible Light
Naphthalene (B1677914) and its derivatives are known to absorb ultraviolet (UV) light, which can lead to their photochemical degradation. ekb.eg The absorption of light energy can excite the molecule, leading to bond cleavage and the formation of various photoproducts. Studies on related naphthalene compounds have shown that photodegradation can be a significant removal mechanism. For instance, the photodegradation of naphthalene-derived secondary organic aerosols (SOA) has been observed to be rapid, with significant changes in molecular composition occurring within minutes of exposure to simulated sunlight. rsc.orgresearchgate.net This process can lead to the formation of smaller, more volatile compounds, as well as the alteration of the physical properties of the aerosol particles. rsc.orgresearchgate.net The presence of photolabile functional groups within naphthalene derivatives increases their susceptibility to degradation under UV light. rsc.orgresearchgate.net In aqueous solutions, the photodegradation of naphthalene and its chlorinated derivatives has been shown to follow pseudo-first-order kinetics, with hydroxyl radicals and singlet oxygen playing a positive role in the degradation process. mdpi.com The rate of photodegradation can be influenced by factors such as pH and the intensity of light. ekb.egmdpi.com
While specific data on the photodegradation of Potassium 4-hydroxynaphthalen-1-yl sulfate is limited, the behavior of the parent naphthalene structure suggests that it is likely susceptible to photochemical transformation. The primary products of naphthalene photodegradation can include compounds like 1,4-naphthoquinone (B94277). nih.govnih.gov
Hydrolysis in Aquatic Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For aryl sulfates like this compound, hydrolysis results in the cleavage of the sulfate ester bond, yielding the corresponding phenol (B47542) (4-hydroxynaphthalene-1-ol) and a sulfate ion. nih.govacs.orgasm.org This reaction can be catalyzed by acids. acs.orgosti.govacs.org The rate of acid-catalyzed hydrolysis of aryl sulfates is influenced by the structure of the aromatic ring. acs.org Kinetic studies on sodium phenyl sulfate have indicated that the hydrolysis proceeds through an A-1 type mechanism. acs.org While spontaneous hydrolysis of alkyl sulfates occurs, the rate is generally slow at neutral pH. pnas.org
The stability of the sulfate ester bond in this compound in aquatic environments will depend on factors such as pH and temperature. Under acidic conditions, the rate of hydrolysis is expected to increase.
Oxidation by Reactive Oxygen Species
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive chemical species that can initiate the oxidation of organic compounds. The atmospheric oxidation of naphthalene is primarily initiated by hydroxyl radicals, leading to the formation of various oxygenated products. rsc.orgcopernicus.org This process involves the addition of the OH radical to the naphthalene ring, followed by reactions with molecular oxygen. rsc.org The oxidation of naphthalene can result in the formation of compounds like 1-naphthol (B170400) and, through further reactions, 2-formylcinnamaldehyde. rsc.org
In aquatic systems, the oxidation of naphthalene by metal-oxygen intermediates, such as a Mn(IV)-bis(hydroxo) complex, can yield 1,4-naphthoquinone. nih.gov The reaction is proposed to proceed through a rate-determining electron transfer process. nih.gov Given the reactivity of the naphthalene core, this compound is likely to be susceptible to oxidation by ROS in both atmospheric and aquatic environments, leading to the formation of various degradation products.
Biotic Degradation by Microorganisms
The breakdown of organic compounds by living organisms, primarily microorganisms, is a crucial process in the environment. For this compound, this involves enzymatic cleavage of the sulfate group followed by the degradation of the aromatic naphthalene ring.
Biodegradation Pathways in Soil and Water Environments
The biodegradation of sulfated aromatic compounds like this compound typically begins with the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by enzymes called arylsulfatases, which are produced by a wide range of bacteria. frontiersin.orgethz.choup.com The expression of these enzymes is often repressed in the presence of inorganic sulfate, indicating that they are part of a sulfur-scavenging mechanism for the microorganisms. ethz.choup.comnih.gov
Once the sulfate group is removed, the resulting hydroxylated naphthalene (4-hydroxynaphthalen-1-ol) can be further degraded. The microbial degradation of naphthalene itself is well-studied and generally proceeds through the formation of 1,2-dihydroxynaphthalene. asm.orgfrontiersin.orgnih.gov This intermediate is then subject to ring cleavage by dioxygenase enzymes, leading to the formation of compounds that can enter central metabolic pathways. asm.orgfrontiersin.orgnih.gov In some cases, mixed bacterial consortia are required for the complete mineralization of hydroxynaphthalene sulfonic acids, where one species performs the initial desulfonation and another degrades the resulting aromatic intermediate. frontiersin.org
Under anaerobic conditions, the degradation of naphthalene by sulfate-reducing bacteria has also been observed. asm.orgnih.govnih.govnih.govresearchgate.net This process involves different enzymatic pathways, often initiated by the carboxylation of the naphthalene ring. asm.orgnih.govnih.gov The subsequent steps involve the reduction of the aromatic ring system prior to cleavage. asm.orgnih.gov
Identification of Microbial Strains Involved in Desulfation and Ring Cleavage
A variety of bacterial strains have been identified that are capable of degrading naphthalene and its sulfonated derivatives. These microorganisms are often isolated from contaminated environments such as industrial sewage and the rhizosphere of plants. nih.govd-nb.info
Table 1: Microbial Strains Involved in the Degradation of Naphthalene and its Derivatives
| Microbial Strain | Degradation Capability | Key Enzymes/Pathways | Reference(s) |
| Pseudomonas sp. | Naphthalenesulfonic acids | Desulfonation | d-nb.info |
| Arthrobacter sp. | Naphthalenesulfonic acids | Desulfonation | d-nb.info |
| Pseudomonas putida S-313 | Arylsulfonates | Desulfonation (asfA gene) | nih.gov |
| Variovorax paradoxus group | Arylsulfonates | Desulfonation (asfA gene) | nih.gov |
| Acidovorax genus | Arylsulfonates | Desulfonation (asfA gene) | nih.gov |
| Cupriavidus metallidurans | Arylsulfonates | Desulfonation (asfA gene) | nih.gov |
| Pseudomonas aeruginosa PAO1 | Naphthalene | Ring cleavage (dioxygenase) | asm.orgnih.gov |
| Sulfate-reducing bacteria (e.g., NaphS2, NaphS3, NaphS6) | Naphthalene, 2-methylnaphthalene | Anaerobic degradation | nih.gov |
| Sphingomonas xenophaga BN6 | Substituted naphthalenesulfonic acids | Degradation | capes.gov.br |
| Pseudomonas sp. A3 and C22 | Naphthalenesulfonates | Catabolism | nih.gov |
The desulfonation of aromatic sulfonates is often carried out by enzymes encoded by the asfA gene. nih.gov Following desulfation, the cleavage of the naphthalene ring is typically initiated by naphthalene dioxygenase, which catalyzes the formation of a cis-dihydrodiol. frontiersin.orgnih.gov Subsequent enzymatic reactions lead to the opening of the aromatic ring. asm.orgnih.gov
Enzymatic Mechanisms of Microbial Degradation
The microbial breakdown of this compound is a critical process in its environmental detoxification. While specific studies on this particular compound are limited, the enzymatic mechanisms can be inferred from research on related naphthalene derivatives, particularly naphthalene sulfonates and naphthols. The degradation is expected to be a multi-step process involving several key enzymes.
The initial attack on the naphthalene ring system is likely carried out by naphthalene dioxygenase (NDO) . This enzyme, a member of the ring-hydroxylating dioxygenase family, catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.gov In the case of sulfonated naphthalenes, this initial dioxygenation often occurs on the non-sulfonated ring. nih.gov For this compound, the NDO would likely hydroxylate the ring, leading to the formation of a dihydroxylated intermediate.
Following the initial oxidation, a dehydrogenase enzyme would act on the cis-dihydrodiol to form a dihydroxynaphthalene derivative. nih.gov Subsequently, the crucial step of cleaving the sulfate group occurs. This is facilitated by arylsulfatase enzymes, which catalyze the hydrolysis of sulfate esters to yield an alcohol (in this case, a dihydroxynaphthol) and a sulfate ion. nih.govscirp.org The expression of these sulfatases by soil microorganisms is often induced under conditions of sulfur limitation. scirp.org
Once the sulfate group is removed, the resulting dihydroxynaphthalene molecule can enter the established bacterial degradation pathway for naphthalene. This involves ring cleavage by a dioxygenase , followed by a series of enzymatic reactions that break down the aromatic structure into simpler organic acids, such as salicylate, which can then be funneled into the central metabolic pathways of the microorganisms, like the Krebs cycle. mdpi.com
It is important to note that the presence of the sulfonate group can render aromatic compounds more resistant to biodegradation compared to their non-sulfonated counterparts. nih.gov The degradation of amino- and hydroxynaphthalene sulfonic acids has been observed in mixed bacterial communities, where different species work in concert to break down the compound, highlighting the importance of microbial consortia in the complete mineralization of such molecules. nih.govnih.govnih.gov
Sorption and Mobility in Environmental Compartments
The movement of this compound through soil and aquatic systems is governed by its sorption characteristics. The presence of both a hydroxyl and a sulfate group significantly influences its interaction with environmental matrices.
Adsorption to Soil Organic Matter and Minerals
The sorption of naphthalene and its derivatives to soil is a complex process influenced by the properties of both the chemical and the soil. Soil organic matter (SOM) is a primary factor controlling the adsorption of hydrophobic organic compounds. nih.govfrontiersin.org However, for a polar compound like this compound, the interactions are more nuanced.
The hydroxyl and sulfate groups increase the water solubility of the compound compared to naphthalene, which would generally lead to lower sorption to SOM. The sorption of various naphthalene derivatives has been shown to be influenced by the organic carbon content of the soil, with soils richer in organic matter exhibiting higher sorption capacities. nih.govfrontiersin.org Studies on different soil types have shown that naphthalene adsorption fits well with the Freundlich isotherm model, indicating a heterogeneous surface for adsorption. scirp.orgresearchgate.net
Clay minerals also play a role in the adsorption of naphthalene derivatives. mdpi.com While the contribution of clay minerals to the sorption of non-polar naphthalene may be less significant than that of organic matter, the polar nature of this compound could lead to interactions with the charged surfaces of clay minerals. The exact nature of this interaction would depend on the type of clay mineral and the pH of the surrounding environment.
Leaching Potential in Aquatic Systems
The potential for this compound to leach from soil into groundwater is a significant environmental concern. Due to its expected high water solubility conferred by the hydroxyl and sulfate groups, it is anticipated to have a high mobility in soil and a considerable leaching potential.
Studies on sulfonated naphthalenes have indicated their persistence and mobility in subsurface waters. capes.gov.br The movement of these compounds is influenced by the flow of water through the soil profile. The presence of dissolved organic matter, such as humic and fulvic acids, can also affect the mobility of naphthalene derivatives. While humic acids can sometimes increase the retention of pollutants, more mobile fulvic acids can enhance their transport through the soil.
The relatively low potential for strong adsorption to soil particles suggests that this compound could be readily transported with percolating water, posing a risk of contaminating underlying groundwater resources.
Environmental Metabolite Identification and Persistence
The degradation of this compound in the environment will lead to the formation of various intermediate metabolites. Based on the degradation pathways of related compounds, several key metabolites can be anticipated.
The initial enzymatic attack is expected to yield hydroxylated and dihydroxylated naphthalene derivatives. Following the removal of the sulfate group, 1,4-dihydroxynaphthalene would be a likely primary metabolite. Further degradation of the naphthalene ring system would lead to the formation of compounds such as salicylate . mdpi.com Under certain conditions, the incomplete degradation of naphthalene derivatives can lead to the formation of more persistent and potentially toxic compounds like naphthoquinones .
Advanced Analytical Methodologies for Detection and Quantification of Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as a premier technique for the analysis of polar and thermally labile compounds like potassium 4-hydroxynaphthalen-1-yl sulfate (B86663), as it circumvents the need for derivatization. nih.govacs.org Its high sensitivity and selectivity make it ideal for trace analysis in complex samples.
Method Development for Trace Analysis
The development of a robust LC-MS/MS method for potassium 4-hydroxynaphthalen-1-yl sulfate involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation for biological matrices such as urine or serum often involves protein precipitation followed by solid-phase extraction (SPE) to remove interferences and enrich the analyte. nih.gov
A typical workflow for trace analysis would involve:
Sample Pre-treatment: Centrifugation of the sample to remove particulate matter.
Protein Precipitation: For biological samples, addition of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. nih.gov
Solid-Phase Extraction (SPE): Use of a reversed-phase or mixed-mode SPE cartridge for cleanup and concentration of the analyte. The selection of the sorbent is critical for achieving high recovery.
LC-MS/MS Analysis: Injection of the cleaned-up extract into the LC-MS/MS system.
The following table outlines a hypothetical set of parameters for the trace analysis of this compound.
Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | |
| Sample Type | Urine, Water |
| Pre-treatment | Filtration (0.22 µm) |
| Extraction | Solid-Phase Extraction (C18 cartridge) |
| Elution Solvent | Methanol |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 247.0 |
| Product Ions (m/z) | 167.0 (quantifier), 143.0 (qualifier) |
| Collision Energy | Optimized for fragmentation |
| Capillary Voltage | 3.5 kV |
Optimization of Separation Parameters and Ionization Efficiency
Optimal chromatographic separation is paramount to resolve the analyte from matrix components and potential isomers, thereby minimizing ion suppression. The choice of a C18 column with a gradient elution using acidified water and acetonitrile is a common starting point for polar aromatic compounds. mdpi.com The gradient profile, flow rate, and column temperature must be fine-tuned to achieve a sharp peak shape and adequate retention time.
Ionization efficiency in ESI is highly dependent on the mobile phase composition and the analyte's chemical properties. For a sulfate conjugate like this compound, negative ion mode (ESI-) is preferred due to the presence of the negatively charged sulfate group. The addition of a small amount of a weak acid like formic acid to the mobile phase can aid in protonation in positive mode, but for negative mode, its role is more complex, potentially influencing droplet formation and desolvation. Optimization of source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature is critical to maximize the signal intensity of the deprotonated molecule [M-H]⁻. researchgate.net
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) (After Derivatization)
Direct analysis of highly polar and non-volatile compounds like this compound by GC-MS is not feasible. Therefore, a crucial derivatization step is required to increase the compound's volatility and thermal stability. nih.gov
Derivatization Strategies for Volatility Enhancement
Silylation is the most common derivatization technique for compounds containing hydroxyl groups. nih.govnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This transformation significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The reaction is typically carried out in an aprotic solvent in the presence of a catalyst.
The derivatization reaction for 4-hydroxynaphthalen-1-yl sulfate would involve the silylation of the hydroxyl group.
Table 2: Example Derivatization Protocol for GC-MS Analysis
| Step | Procedure |
|---|---|
| 1 | Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen. |
| 2 | Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile). |
| 3 | Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization. |
| 4 | Cool the sample to room temperature before injection into the GC-MS. |
Application in Complex Sample Matrices (e.g., environmental samples)
The analysis of derivatized this compound in complex matrices like environmental water or soil samples requires a thorough sample cleanup to prevent interference and protect the GC column and MS detector. brjac.com.br Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from the matrix before derivatization.
The GC-MS method itself would typically utilize a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum of the silylated derivative would exhibit characteristic fragment ions that can be used for identification and quantification.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis offers a high-efficiency separation alternative for charged species like this compound. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
For the analysis of a sulfate compound, a background electrolyte (BGE) with a pH that ensures the analyte is in its anionic form is used. Indirect UV detection is a common approach for anions that lack a strong chromophore, where a chromophoric substance is added to the BGE, and the displacement of this chromophore by the analyte results in a decrease in absorbance. nih.gov
Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be employed. In MEKC, surfactants are added to the BGE to form micelles. The partitioning of the analyte between the aqueous phase and the micellar phase provides an additional separation mechanism, which can be advantageous for separating neutral and charged species.
Table 3: Potential Capillary Electrophoresis Parameters
| Parameter | Condition |
|---|---|
| Instrumentation | |
| System | Capillary Electrophoresis System with UV or DAD detector |
| Capillary | Fused-silica, e.g., 50 µm i.d., 60 cm total length (50 cm to detector) |
| Separation Conditions | |
| Background Electrolyte | e.g., 20 mM Borate buffer, pH 9.2 |
| Additive (for MEKC) | e.g., 50 mM Sodium Dodecyl Sulfate (SDS) |
| Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | |
| Wavelength | Indirect UV at 254 nm (with a chromophoric BGE) or direct UV at a suitable wavelength |
The development of a CE method would involve optimizing the BGE composition (pH, concentration, and additives), applied voltage, and injection parameters to achieve the desired separation efficiency and analysis time. While perhaps less common than LC-MS/MS for this specific application, CE provides a valuable and often orthogonal separation technique. nih.gov
Optimization of Electrolyte Systems
In capillary electrophoresis (CE), the composition of the electrolyte system, or running buffer, is a critical factor that governs the separation selectivity and efficiency. For sulfated aromatic compounds like this compound, optimizing the electrolyte is essential for achieving baseline resolution from isomers and related metabolites.
Research on analogous compounds, such as naphthalenedisulfonate isomers, demonstrates that modifying the running buffer with organic solvents or micellar agents can significantly enhance separation. nih.gov The addition of organic solvents like ethanol (B145695) or propan-2-ol to the aqueous buffer alters the dielectric constant and viscosity of the medium, which in turn affects the electrophoretic mobility and solvation of the analytes. nih.gov
Micellar electrokinetic chromatography (MEKC) is a powerful mode of CE for separating both charged and neutral analytes. In MEKC, surfactants are added to the electrolyte at concentrations above their critical micelle concentration. These micelles act as a pseudostationary phase. For anionic compounds like naphthalene (B1677914) sulfates, the use of neutral or cationic surfactants is particularly effective. For instance, studies have shown that non-ionic surfactants like polyethylene (B3416737) glycol dodecyl ether (Brij 35) or cationic surfactants like cetyltrimethylammonium bromide can provide excellent resolution for closely related naphthalene sulfonate isomers. nih.gov The choice of surfactant and its concentration allows for fine-tuning the separation selectivity based on the differential partitioning of analytes between the aqueous buffer and the micellar phase.
Table 1: Effect of Electrolyte Additives on Capillary Electrophoresis Separation of Naphthalene Sulfonates
| Electrolyte Additive | Type | Principle of Action | Observed Effect on Naphthalene Sulfonate Separation |
| Ethanol / Propan-2-ol | Organic Solvent | Modifies electrolyte viscosity and dielectric constant, affecting electrophoretic mobility. | Improved baseline separation of some isomers. nih.gov |
| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | Forms anionic micelles, creating a pseudostationary phase for MEKC. | Used for separating mixtures containing neutral and charged species. |
| Brij 35 | Non-ionic Surfactant | Forms neutral micelles, offering a different selectivity based on hydrophobic interactions. | Effective in resolving a complex mixture of substituted and unsubstituted isomers. nih.gov |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic Surfactant | Forms positively charged micelles that can interact with anionic analytes, modifying their effective mobility. | Provides an alternative separation mechanism, useful for optimizing resolution. nih.gov |
Detection by UV-Vis or Mass Spectrometry
Following separation, sensitive and selective detection is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS) are the most common detection methods coupled with liquid chromatography or capillary electrophoresis.
UV-Vis Detection The naphthalene ring system in this compound contains a chromophore that absorbs strongly in the UV region. Naphthalene derivatives typically exhibit strong absorption between 210 and 250 nm. researchgate.net Studies on related compounds, such as 1-phenyl naphthalene, confirm that highly conjugated aromatic systems are well-suited for determination by UV-Visible spectrophotometry. A diode array detector (DAD) can be employed to acquire full UV spectra during the analysis, which aids in peak identification and purity assessment. The presence of the hydroxyl group, an auxochrome, on the naphthalene ring is expected to influence the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS) Detection Mass spectrometry, particularly when coupled with a separation technique like LC (LC-MS) or CE (CE-MS), offers superior selectivity and sensitivity, and provides structural information. Electrospray ionization (ESI) is the preferred ionization technique for polar and charged compounds like sulfated metabolites. In negative ion mode, this compound would be expected to be detected as its corresponding anion, [C10H7O4S]⁻.
Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM) for highly selective quantification. This involves isolating the precursor ion and monitoring a specific product ion formed through collision-induced dissociation. For the 4-hydroxynaphthalen-1-yl sulfate anion, characteristic fragmentation would likely involve the loss of the sulfate group (SO3, 80 Da).
Table 2: Predicted Mass Spectrometry Data for 4-hydroxynaphthalen-1-YL Sulfate Anion
| Parameter | Predicted Value/Ion | Technique | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Negative | LC-MS | Suitable for polar, anionic compounds. |
| Precursor Ion (MS1) | m/z 239.0 | Full Scan | Corresponds to the [M-H]⁻ ion of the free acid form. |
| Product Ion (MS/MS) | m/z 159.0 | Tandem MS | Corresponds to the loss of SO3 (sulfate group). |
| Product Ion (MS/MS) | m/z 143.0 | Tandem MS | Corresponds to the naphthoxide ion [C10H7O]⁻ after loss of SO3. |
Electrochemical Methods for Detection
Electrochemical methods provide a sensitive and often low-cost alternative for the detection of electroactive compounds. The hydroxynaphthalene moiety of the target compound is susceptible to electrochemical oxidation.
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive species. daneshyari.com By scanning the potential at a working electrode (e.g., glassy carbon) and measuring the resulting current, CV can determine the oxidation and reduction potentials of a compound. For a series of 26 naphthalene derivatives studied using a glassy carbon electrode, it was shown that the oxidation peak potential is influenced by the nature and position of substituents on the naphthalene ring. daneshyari.comresearchgate.net
The hydroxyl group (-OH) is an electron-donating group that facilitates oxidation, typically lowering the oxidation potential compared to the unsubstituted naphthalene core. The sulfate group, being electron-withdrawing, would likely have the opposite effect. The CV of this compound would reveal its oxidation potential, providing a basis for developing amperometric detection methods. The technique can also provide information on the number of electrons transferred in the redox process and the reversibility of the reaction. researchgate.net
Table 3: Representative Oxidation Potentials for Naphthalene Derivatives
| Compound | Working Electrode | Solvent System | Oxidation Peak Potential (Ep) vs. Ag/AgCl |
| Naphthalene | Glassy Carbon | Acetone-Water (1:1 v/v) | +1.25 V |
| 1-Naphthol (B170400) | Glassy Carbon | Acetone-Water (1:1 v/v) | +0.70 V |
| 2-Naphthol (B1666908) | Glassy Carbon | Acetone-Water (1:1 v/v) | +0.68 V |
| 1-Naphthylamine | Glassy Carbon | Acetone-Water (1:1 v/v) | +0.63 V |
| (Data adapted from a study on 26 naphthalene derivatives to illustrate substituent effects daneshyari.comresearchgate.net) |
Amperometric detection is a highly sensitive technique that can be coupled with flow systems like high-performance liquid chromatography (HPLC) or flow injection analysis (FIA). researchgate.net It operates by applying a constant potential (determined from CV data) to a working electrode and measuring the current generated by the oxidation or reduction of the analyte as it passes through the detector cell.
For this compound, detection would be based on the oxidation of the hydroxynaphthalene group. The sensitivity and selectivity can be enhanced by using chemically modified electrodes. For example, electrodes modified with graphene nanostructures have been shown to improve the electrochemical response towards naphthol isomers, achieving detection limits in the nanomolar range. mdpi.com Amperometric sensors have been successfully developed for various sulfur-containing compounds, demonstrating the versatility of this approach. nih.gov
Development of Novel Biosensors or Chemical Probes (Non-Clinical)
Biosensors and chemical probes offer the potential for highly specific and sensitive detection without the need for extensive sample preparation or chromatographic separation.
An enzyme-based biosensor combines the high specificity of a biological recognition element (an enzyme) with a physical transducer to generate a measurable signal. youtube.com For this compound, a potential biosensor could be constructed using an arylsulfatase enzyme.
The principle of such a sensor would be as follows:
Immobilization : An arylsulfatase enzyme, which specifically catalyzes the hydrolysis of aryl sulfate esters, is immobilized onto the surface of a transducer (e.g., an electrode or an optical fiber).
Enzymatic Reaction : When the sample containing this compound is introduced, the enzyme catalyzes the removal of the sulfate group, producing 4-hydroxynaphthalene and a sulfate ion.
Detection : The product of the reaction, 4-hydroxynaphthalene (1-naphthol-4-ol), is an electroactive and/or fluorescent molecule. Its production can be monitored by the transducer. For example, an amperometric transducer would detect the current from the oxidation of the newly formed hydroxyl group on the naphthalene ring. youtube.com Alternatively, the appearance of the fluorescent 4-hydroxynaphthalene could be measured by an optical transducer.
This approach leverages the enzyme's specificity to isolate the analyte from a complex matrix, and the transducer provides a sensitive measurement of the reaction product. Bacterial aryl sulfotransferases, which catalyze the reverse reaction, highlight the existence of enzymes that specifically interact with sulfated phenolic compounds and could be engineered for biosensor applications. nih.gov
Table 4: Components of a Hypothetical Enzyme-Based Amperometric Biosensor
| Component | Material/Molecule | Function |
| Analyte | This compound | The target compound to be measured. |
| Biorecognition Element | Arylsulfatase | Catalyzes the specific hydrolysis of the sulfate ester bond. nih.gov |
| Reaction Product | 4-Hydroxynaphthalene | The electroactive product that is detected. |
| Transducer | Glassy Carbon or Screen-Printed Electrode | Provides the surface for enzyme immobilization and detects the oxidation current of the product. youtube.com |
| Signal | Electrical Current (Amperes) | Proportional to the concentration of the analyte. |
Fluorescence or Luminescence-Based Probes
The detection and quantification of this compound can be achieved through the strategic use of fluorescence or luminescence-based probes. These methods are renowned for their high sensitivity and selectivity, offering significant advantages over other analytical techniques. The core principle involves a molecule—a probe—that exhibits a change in its photophysical properties upon interaction with the target analyte. This change, whether it be an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength, can be precisely measured.
The design of such probes for this compound can be approached in two primary ways: direct detection of the intact molecule or indirect detection following enzymatic modification.
Direct Detection Probes:
A direct detection strategy involves a probe engineered to selectively bind to the this compound molecule. The binding event triggers a conformational or electronic change in the probe, leading to a measurable optical response. The design of these probes often incorporates a recognition moiety that specifically interacts with the sulfate group and the naphthalene structure, and a fluorophore (the light-emitting part).
Several mechanisms can be employed for the design of such probes:
Photoinduced Electron Transfer (PET): In a PET sensor, the probe is initially non-fluorescent or weakly fluorescent because the excited state of the fluorophore is quenched by an electron transfer from a recognition site. Upon binding of the analyte, this electron transfer is inhibited, "turning on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF): This mechanism is often used for detecting metal ions, but the principle can be adapted. A probe might be designed where the binding of the sulfated naphthalene derivative enhances the rigidity of the probe's structure, reducing non-radiative decay pathways and thus increasing fluorescence quantum yield.
Förster Resonance Energy Transfer (FRET): A FRET-based probe would involve two fluorophores, a donor and an acceptor. The binding of the analyte would alter the distance or orientation between them, changing the efficiency of energy transfer and resulting in a ratiometric change in the emission of the two fluorophores.
While probes specifically for this compound are not extensively documented, the principles are well-established. For instance, fluorescent chemosensors based on quinoline (B57606) and naphthalimide have been developed for the selective detection of hydrogen sulfate anions, demonstrating the feasibility of targeting the sulfate group. nih.gov
Indirect Detection via Enzymatic Conversion:
An alternative and powerful strategy is the use of an enzymatic assay coupled with fluorescence detection. In this approach, a sulfatase enzyme is used to catalyze the hydrolysis of this compound, yielding 4-hydroxynaphthalen-1-ol and a sulfate ion. The detection then focuses on either the appearance of the hydroxylated naphthalene product or the consumption of the sulfated precursor.
This method is particularly advantageous because the enzymatic reaction provides a high degree of specificity. The resulting 4-hydroxynaphthalen-1-ol may itself have different fluorescence properties compared to its sulfated form, allowing for direct measurement. Alternatively, a secondary probe that selectively reacts with the newly formed hydroxyl group or the naphthalene ring can be introduced to generate a highly fluorescent product.
Research on high-throughput screening of sulfatase activity has utilized similar principles, where the cleavage of a sulfate group from a non-fluorescent substrate results in a highly fluorescent product. For example, variants of the arylsulfatase from Silicibacter pomeroyi have been screened using fluorescein (B123965) disulfate, which becomes fluorescent upon enzymatic action. nih.gov
Luminescence-Based Approaches:
Luminescence, particularly chemiluminescence and bioluminescence resonance energy transfer (BRET), offers another avenue for detection. In a hypothetical chemiluminescence resonance energy transfer (CRET) system, the enzymatic breakdown of this compound could trigger a reaction that produces light, which is then transferred to an acceptor fluorophore. nih.gov BRET systems, which use a bioluminescent protein as the initial energy donor, are known for their high sensitivity and low background signals, making them suitable for detecting small quantities of the analyte in complex biological samples. mdpi.com
The development of these advanced analytical methods relies on a deep understanding of molecular recognition and photophysical processes. The data from related research on naphthalene-based probes and sulfatase assays provide a strong foundation for the creation of tailored methods for this compound.
| Probe/System | Analyte | Principle of Detection | Detection Limit | Reference |
| Naphthalene-derived Schiff base (L) | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) with a "turn-on" response. | 8.94 x 10-8 M | bohrium.com |
| 1-hydroxy-2,4-diformylnaphthalene-based probe (L) | Sulfite/Bisulfite | Reaction with the analyte leading to a change in the conjugated system and fluorescence. | 9.93 nM (fluorescence) | nih.gov |
| Quinoline and naphthalimide-based sensor (1) | Hydrogen Sulfate | "Turn-on" fluorescence enhancement upon hydrolysis of a Schiff base group. | 7.79 x 10-7 M | nih.gov |
| Silicibacter pomeroyi arylsulfatase with fluorescein disulfate | Sulfatase Activity | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product. | Not specified | nih.gov |
Table 1: Examples of Fluorescence-Based Probes for Related Analytes
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Feature | Reference |
| Naphthalene (in cyclohexane) | 270 | ~340 | 0.23 | Intrinsic fluorescence of the core structure. | [N/A] |
| 6-(2-benzothiazolyl)-2-naphthalenol (BNO) fluorophore with acrylate (B77674) group (BTNA) | Not specified | Not specified | Not specified | "Turn-on" probe for cysteine with a large Stokes shift (140 nm). | rsc.org |
| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS) with Zn2+ | 352 | 446 | Not specified | 10-fold fluorescence enhancement upon binding Zn2+. | rsc.org |
Table 2: Photophysical Properties of Selected Naphthalene-Based Fluorescent Systems
Future Research Directions and Unexplored Avenues for Potassium 4 Hydroxynaphthalen 1 Yl Sulfate
Discovery of Novel Biosynthetic and Biodegradation Pathways
The biotransformation of naphthalene (B1677914) is a critical process in toxicology and environmental remediation. Naphthalene is metabolized by cytochrome P450 enzymes to form intermediates like 1-naphthol (B170400), which are then conjugated by Phase II enzymes to increase water solubility for excretion. nih.govresearchgate.netresearchgate.net One such conjugation is sulfation, leading to the formation of hydroxylated naphthalene sulfates.
Future research should focus on identifying the specific sulfotransferase (SULT) enzymes responsible for the biosynthesis of Potassium 4-hydroxynaphthalen-1-yl sulfate (B86663) in various organisms, from microorganisms to mammals. Understanding the substrate specificity and kinetic properties of these enzymes can provide insight into the metabolic fate of naphthalene.
Conversely, the biodegradation of this compound is a significant knowledge gap. Investigations into microbial catabolism are essential. Researchers could screen for bacteria and fungi from environments contaminated with polycyclic aromatic hydrocarbons (PAHs) that are capable of utilizing Potassium 4-hydroxynaphthalen-1-yl sulfate as a carbon or sulfur source. nih.gov Elucidating the enzymatic machinery, potentially involving novel sulfatases, would not only expand our understanding of biogeochemical cycles but also provide tools for bioremediation.
Table 1: Proposed Research Targets for Biosynthesis and Biodegradation
| Research Area | Objective | Potential Impact |
|---|---|---|
| Biosynthesis | Identify and characterize specific sulfotransferase (SULT) isoforms that catalyze the sulfation of 4-hydroxynaphthalen-1-ol. | Elucidate metabolic pathways of naphthalene in different species; provide biomarkers for exposure. |
| Biodegradation | Isolate microorganisms capable of degrading the compound and identify the key enzymes (e.g., sulfatases, dioxygenases). | Develop novel bioremediation strategies for PAH-contaminated sites. |
| Metabolic Flux | Quantify the metabolic flux through the sulfation pathway versus other conjugation pathways (e.g., glucuronidation). | Understand the toxicological implications and detoxification efficiency of naphthalene. |
Exploration of Advanced Catalytic Applications (Non-Biological)
The functional groups within this compound—a hydroxyl group, a sulfonate group, and an aromatic naphthalene core—suggest its potential as a multifunctional catalyst in organic synthesis. The sulfonic acid group, in particular, is a well-known Brønsted acid catalyst. nih.gov
Future studies could explore its efficacy as a heterogeneous or homogeneous catalyst in various reactions. Its potential as a recoverable, water-soluble catalyst makes it an attractive candidate for green chemistry applications. Research could investigate its activity in acid-catalyzed reactions such as:
Esterification and Transesterification: Catalyzing the formation of esters, which are valuable industrial chemicals.
Condensation Reactions: Facilitating Knoevenagel or Claisen-Schmidt condensations to form complex carbon skeletons. nih.gov
Hydrolysis Reactions: Acting as a catalyst for the hydrolysis of esters or amides under mild conditions.
The amphiphilic nature of the molecule might also enable its use as a phase-transfer catalyst or as a catalyst in micellar catalysis, enhancing reaction rates in biphasic systems.
Development of Green Chemistry Approaches for Synthesis
While this compound is a metabolite, developing efficient and environmentally benign methods for its chemical synthesis is crucial for obtaining the pure compound for research and potential applications. Traditional synthetic methods for naphthalene derivatives can involve harsh reagents and organic solvents. nih.gov
Future research should focus on green synthetic routes. rsc.org This could include:
Biocatalytic Synthesis: Using isolated sulfotransferase enzymes and a cofactor regeneration system to produce the compound from 4-hydroxynaphthalen-1-ol in an aqueous medium.
Hydrothermal Synthesis: Exploring the use of high-temperature water as a solvent and catalyst, which has proven effective for synthesizing other naphthalene derivatives like bisimides. rsc.org
Catalytic Sulfonation: Developing solid acid catalysts or novel Lewis acid systems for the regioselective sulfonation of 4-hydroxynaphthalen-1-ol that minimize waste and avoid corrosive reagents like concentrated sulfuric acid.
These approaches would align with the principles of green chemistry by reducing energy consumption, eliminating hazardous substances, and improving atom economy.
Further Elucidation of Its Role in Chemical Ecology
Naphthalene and its derivatives are known to play roles in the complex interactions between organisms. For instance, some endophytic fungi produce naphthalene derivatives that inhibit the growth of competing microbes, acting as a form of chemical defense for their host plant. researchgate.netacademicjournals.org The metabolic products of these compounds could be equally important.
The formation of this compound in a plant or its associated microbiome could be a detoxification strategy or a key signaling molecule. Future research in chemical ecology should investigate:
Allelopathic and Antimicrobial Activity: Testing the compound for its ability to inhibit the growth of pathogenic bacteria, fungi, or competing plants.
Signaling in Symbiosis: Determining if the compound influences symbiotic relationships, such as the colonization of plant roots by mycorrhizal fungi.
Metabolite Profiling: Analyzing plant and microbial tissues under different stress conditions to see if the production of this specific sulfated metabolite is upregulated, suggesting a functional role.
These studies would enhance our understanding of how organisms use chemical modifications to adapt to their environment and interact with each other.
Computational Design of Functional Analogs with Specific Reactivity Profiles
Computational chemistry provides powerful tools for designing novel molecules with tailored properties. Starting with the scaffold of this compound, functional analogs could be designed to optimize it for specific applications. nih.govnih.gov
Future research can employ computational methods to:
Tune Catalytic Activity: Modify the electronic properties of the naphthalene ring or the position of the sulfonate group to enhance its acidity and catalytic performance. Density Functional Theory (DFT) calculations could predict the activation barriers for target reactions.
Design Selective Binders: Create analogs designed to bind to specific protein targets, such as enzymes or receptors, by altering substituent groups to improve steric and electronic complementarity. This approach is widely used in drug discovery. rsc.org
Predict Physicochemical Properties: Use Quantitative Structure-Activity Relationship (QSAR) models to design analogs with desired solubility, stability, or environmental persistence profiles.
This in-silico approach can screen large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery process. nih.gov
Integration with Systems Biology and Cheminformatics for Comprehensive Understanding
To gain a holistic understanding of this compound, its study must be integrated into the broader context of biological systems. Systems biology, which combines experimental 'omics' data with computational modeling, offers a path to achieve this. frontiersin.org
Future research should leverage these integrative approaches:
Metabolomics: Use advanced mass spectrometry and NMR techniques to track the appearance and fate of this compound within an organism exposed to naphthalene, linking it to other metabolic changes. nih.gov
Transcriptomics and Proteomics: Correlate the levels of the compound with changes in gene and protein expression, particularly the enzymes involved in its biosynthesis (SULTs) and degradation (sulfatases). frontiersin.org
Cheminformatics Databases: Develop and populate databases with the chemical, physical, and biological properties of this and related metabolites. This would facilitate data mining and the construction of predictive models for toxicity and bioactivity.
By combining these high-throughput methods, researchers can build comprehensive models of naphthalene metabolism and its downstream effects, placing the role of individual metabolites like this compound into a dynamic, system-wide context.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
